TOPK Inhibitory Potency: HI-TOPK-032 Provides a Micromolar Alternative to Nanomolar Inhibitors
HI-TOPK-032 inhibits TOPK with an IC50 of 2 μM, which is approximately 770-fold less potent than OTS514 (IC50 = 2.6 nM) and 71-fold less potent than OTS964 (IC50 = 28 nM) [1] [2]. This lower potency is not a liability but a differentiating feature for experiments where complete ablation of TOPK activity is undesirable, or where high-concentration controls are needed to assess target engagement windows.
| Evidence Dimension | In vitro TOPK kinase inhibition IC50 |
|---|---|
| Target Compound Data | 2 μM (2000 nM) |
| Comparator Or Baseline | OTS514: 2.6 nM; OTS964: 28 nM |
| Quantified Difference | HI-TOPK-032 is 770-fold less potent than OTS514 and 71-fold less potent than OTS964 |
| Conditions | In vitro kinase assay using purified TOPK; ATP concentration not specified in all sources |
Why This Matters
Researchers requiring a reversible, ATP-competitive probe with a wider concentration-response window should select HI-TOPK-032 over ultrapotent analogs to avoid complete target suppression at low doses.
- [1] Adooq. OTS514 Datasheet. Product Datasheet. Accessed 2026. View Source
- [2] Adooq. OTS964 Datasheet. Product Datasheet. Accessed 2026. View Source
